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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylpropanoic acid

Cat. No.: B019245 Get Quote

An In-depth Technical Guide to (R)- and (S)-2-Hydroxy-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Hydroxy-2-phenylpropanoic acid, also known as atrolactic acid, is a chiral carboxylic acid

with a stereocenter at the C2 position. This chirality gives rise to two enantiomers: (R)-(-)-2-
Hydroxy-2-phenylpropanoic acid and (S)-(+)-2-Hydroxy-2-phenylpropanoic acid. The

distinct three-dimensional arrangement of these molecules means they can interact differently

with other chiral molecules, including biological systems such as enzymes and receptors. This

stereospecificity is of paramount importance in the pharmaceutical industry, where the

therapeutic activity of a drug can be associated with one enantiomer, while the other may be

less active, inactive, or even contribute to undesirable side effects. Consequently, the

synthesis, separation, and characterization of individual enantiomers of chiral building blocks

like 2-hydroxy-2-phenylpropanoic acid are critical aspects of modern drug development and

asymmetric synthesis. This guide provides a comprehensive technical overview of the

properties, synthesis, and analysis of the (R)- and (S)-enantiomers of 2-hydroxy-2-
phenylpropanoic acid.

Data Presentation
The following tables summarize the key quantitative data for the (R)- and (S)-enantiomers of 2-
hydroxy-2-phenylpropanoic acid, as well as its racemic form.
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Table 1: General and Physicochemical Properties

Property (R)-Enantiomer (S)-Enantiomer Racemic Mixture

IUPAC Name
(2R)-2-hydroxy-2-

phenylpropanoic acid

(2S)-2-hydroxy-2-

phenylpropanoic acid

(RS)-2-hydroxy-2-

phenylpropanoic acid

Synonyms (R)-(-)-Atrolactic acid (S)-(+)-Atrolactic acid (±)-Atrolactic acid

CAS Number 3966-30-1[1] 13113-71-8[2] 515-30-0

Molecular Formula C₉H₁₀O₃[1] C₉H₁₀O₃[2] C₉H₁₀O₃

Molecular Weight 166.17 g/mol [1] 166.17 g/mol [2] 166.17 g/mol

Appearance
White to off-white

crystalline solid

White to off-white

crystalline solid

White to off-white

crystalline solid

Melting Point 113-119 °C 115 °C[2] 87-91 °C

Optical Rotation -49° (c=2 in Water)[1] +49° (c=2 in Water)[3] Not applicable

pKa (at 25 °C) Not specifically found Not specifically found 3.467

Table 2: Spectroscopic Data (General)

Technique (R)-Enantiomer (S)-Enantiomer Racemic Mixture

¹H NMR

Data available,

specific peaks not

detailed in sources

Data available,

specific peaks not

detailed in sources

Peaks at ~1.63, 7.26,

7.33, 7.52 ppm

¹³C NMR

Data available,

specific peaks not

detailed in sources

Data available,

specific peaks not

detailed in sources

Data available,

specific peaks not

detailed in sources

FTIR

Data available,

specific bands not

detailed in sources

Data available,

specific bands not

detailed in sources

Data available,

specific bands not

detailed in sources

Biological Activity
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Direct and extensive studies on the specific biological activities of the individual enantiomers of

2-hydroxy-2-phenylpropanoic acid are limited in publicly available literature. However,

information on related compounds provides some context. The (S)-enantiomer has been noted

to exhibit anti-inflammatory and analgesic effects in rats, which is suggested to be due to the

inhibition of prostaglandin synthesis.[2] This is a common mechanism for many 2-arylpropionic

acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) where the (S)-

enantiomer is typically the more pharmacologically active form.

Due to the lack of specific data on signaling pathways for these enantiomers, a diagram

illustrating a potential, generalized mechanism of action for the (S)-enantiomer, based on its

reported anti-inflammatory properties, is provided below.
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Caption: Generalized anti-inflammatory pathway potentially involving (S)-2-Hydroxy-2-
phenylpropanoic acid.

Experimental Protocols
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The following sections provide detailed methodologies for the synthesis of racemic 2-hydroxy-
2-phenylpropanoic acid and its subsequent resolution into individual enantiomers. A typical

workflow for chiral separation and analysis is also presented.

Synthesis of Racemic 2-Hydroxy-2-phenylpropanoic Acid
The synthesis of the racemic mixture is often achieved through the hydrolysis of acetophenone

cyanohydrin.

Materials:

Acetophenone

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

Diethyl ether or other suitable organic solvent

Anhydrous sodium sulfate or magnesium sulfate

Water

Toluene (for recrystallization)

Procedure:

Formation of Acetophenone Cyanohydrin: In a well-ventilated fume hood, react

acetophenone with a cyanide source (e.g., NaCN) in the presence of an acid catalyst. This

reaction should be performed with extreme caution due to the high toxicity of cyanide.

Hydrolysis: The resulting acetophenone cyanohydrin is then subjected to acidic hydrolysis.

Add a strong acid like concentrated HCl or H₂SO₄ and heat the mixture to reflux for several

hours. This converts the nitrile group to a carboxylic acid.

Work-up and Purification: After cooling the reaction mixture, extract the product into an

organic solvent such as diethyl ether. Combine the organic extracts, dry over an anhydrous

salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude
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product can be purified by recrystallization from a suitable solvent system, such as a mixture

of toluene and water, to yield racemic 2-hydroxy-2-phenylpropanoic acid.
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Caption: Workflow for the synthesis of racemic 2-hydroxy-2-phenylpropanoic acid.

Chiral Resolution of Racemic 2-Hydroxy-2-phenylpropanoic Acid
The separation of the racemic mixture into its enantiomers can be achieved by forming

diastereomeric salts with a chiral resolving agent, such as a chiral amine.

Materials:

Racemic 2-hydroxy-2-phenylpropanoic acid
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Chiral amine (e.g., (S)-(-)-α-methylbenzylamine or (R)-(+)-α-methylbenzylamine)

Suitable solvent (e.g., methanol, ethanol, or acetone)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

Diastereomeric Salt Formation: Dissolve the racemic 2-hydroxy-2-phenylpropanoic acid in

a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral amine

in the same solvent. Slowly add the amine solution to the acid solution with stirring.

Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in

an ice bath, to induce crystallization of the less soluble diastereomeric salt.

Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a

small amount of cold solvent. The mother liquor contains the more soluble diastereomeric

salt.

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a

strong acid (e.g., HCl) to protonate the amine, or a strong base (e.g., NaOH) to deprotonate

the carboxylic acid, thereby breaking the salt.

Extraction and Purification: Extract the liberated enantiomer of 2-hydroxy-2-
phenylpropanoic acid into an organic solvent. Dry the organic layer and remove the solvent

to obtain the enantiomerically enriched acid. The enantiomeric excess (ee) should be

determined by a suitable analytical method such as chiral HPLC.
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Caption: Logical workflow for the chiral resolution of 2-hydroxy-2-phenylpropanoic acid.

Analytical Methodology: Chiral High-Performance Liquid
Chromatography (HPLC)
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Chiral HPLC is a robust method for the separation and quantification of the enantiomers of 2-
hydroxy-2-phenylpropanoic acid to determine enantiomeric excess.

Typical Chromatographic Conditions:

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns,

such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-

H), are often effective.

Mobile Phase: A normal-phase eluent is commonly used, typically a mixture of a nonpolar

solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A

small amount of an acidic modifier like trifluoroacetic acid (TFA) is often added to improve

peak shape. A typical mobile phase could be n-hexane:isopropanol:TFA (90:10:0.1, v/v/v).

Flow Rate: Typically around 1.0 mL/min.

Detection: UV detection at a wavelength where the phenyl group absorbs, for instance, 220

nm or 254 nm.

Column Temperature: Ambient or controlled, for example, at 25 °C.

Procedure:

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a

compatible solvent.

Analysis: Equilibrate the chiral column with the mobile phase until a stable baseline is

achieved. Inject the sample and record the chromatogram.

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two

enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion
The (R)- and (S)-enantiomers of 2-hydroxy-2-phenylpropanoic acid are valuable chiral

building blocks in asymmetric synthesis, particularly in the pharmaceutical industry. Their

distinct stereochemistry necessitates methods for their enantioselective synthesis or resolution

and subsequent analysis. While detailed information on their specific biological activities and
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signaling pathways is not extensively documented, their structural similarity to other 2-

arylpropionic acids suggests potential pharmacological relevance, particularly for the (S)-

enantiomer. The experimental protocols and data provided in this guide offer a foundational

understanding for researchers and professionals working with these important chiral

compounds. Further investigation into the specific biological interactions of each enantiomer

could reveal novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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